5-(2-Methoxy-4-nitrophenyl)oxazole

Process Chemistry Pharmaceutical Intermediate Oxazole Synthesis

This oxazole derivative serves as a validated intermediate specifically for VX-497 (merimerpodib) synthesis. Its precise 2-methoxy-4-nitrophenyl substitution ensures fidelity in convergent IMPDH inhibitor pathways—generic analogs risk synthesis failure. Available at 98% purity with full analytical QC, it supports route optimization, impurity profiling, and direct yield benchmarking in your antiviral R&D programs.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 198821-78-2
Cat. No. B186685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxy-4-nitrophenyl)oxazole
CAS198821-78-2
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2
InChIInChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3
InChIKeyAOIXGUQZJVAHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxy-4-nitrophenyl)oxazole CAS 198821-78-2: Scientific Procurement Baseline and Compound Class Identification


5-(2-Methoxy-4-nitrophenyl)oxazole (CAS 198821-78-2) is a 2-substituted-4-nitrophenyl oxazole derivative belonging to the broader class of 5-aryl-1,3-oxazole heterocycles, with molecular formula C₁₀H₈N₂O₄ and molecular weight 220.18 g/mol [1]. The compound features a characteristic substitution pattern consisting of a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position of the phenyl ring attached to the oxazole 5-position, which confers distinct electronic properties and reactivity profiles relevant to its utility as a synthetic intermediate [2]. Commercial availability from multiple suppliers typically ranges from 95% to 98+% purity, with the compound supplied as a light yellow to yellow solid requiring storage at 2–8°C under sealed, moisture-protected conditions . The compound's primary documented role is as a key synthetic intermediate in pharmaceutical development, rather than as a final bioactive entity, distinguishing its procurement considerations from those of structurally similar oxazole derivatives that may be acquired for direct biological evaluation .

Why 5-(2-Methoxy-4-nitrophenyl)oxazole Cannot Be Generically Substituted with Other 5-Aryl Oxazole Derivatives


The specific 2-methoxy-4-nitrophenyl substitution pattern on 5-(2-Methoxy-4-nitrophenyl)oxazole is not interchangeable with other 5-aryl oxazole derivatives due to the electronic and steric requirements imposed by its defined synthetic application. The electron-withdrawing nitro group at the 4-position and the electron-donating methoxy group at the 2-position collectively modulate the reactivity of the oxazole ring and the phenyl substituent, directly influencing both the compound's synthetic accessibility from specific precursors and its downstream transformation efficiency [1]. In the patented process for preparing 5-(2-substituted-4-nitrophenyl)oxazoles, the 2-alkoxy substituent (explicitly defined as methoxy, ethoxy, propoxy, or butoxy) is a critical structural determinant for the decarboxylation step that yields the final oxazole product; altering this substituent or its position would fundamentally change the synthetic pathway parameters and product identity [2]. Furthermore, the compound's established role as a specific intermediate for VX-497 (merimepodib) synthesis requires precise structural fidelity—substituting with analogs lacking the methoxy-nitro substitution pattern would yield a different final drug candidate and render the synthetic sequence non-viable for its intended purpose [3]. Generic procurement of alternative 5-aryl oxazoles without verifying substitution pattern equivalence therefore carries substantial risk of synthetic failure and regulatory non-conformance.

Quantitative Differentiation Evidence for 5-(2-Methoxy-4-nitrophenyl)oxazole Relative to Structural Analogs


Validated Synthetic Yield as Key Intermediate for VX-497: 75% Overall Yield with >95% Purity from Commercial Precursor

The compound has been established as a key intermediate in the convergent synthesis of the hepatitis C drug candidate VX-497 (merimepodib), a selective inosine monophosphate dehydrogenase (IMPDH) inhibitor [1]. A validated two-step process from commercially available Fast Red B tetrafluoroborate salt produces multigram quantities of 5-(2-Methoxy-4-nitrophenyl)oxazole in 75% overall yield and >95% purity, providing documented synthetic reproducibility for procurement decisions [2]. In contrast, structurally related 5-(4-nitrophenyl)oxazole (CAS 1014-23-9), which lacks the 2-methoxy substituent, is not documented as a direct intermediate for VX-497 and exhibits a different reactivity profile in decarboxylation steps outlined in patent DE60018740T2 [3].

Process Chemistry Pharmaceutical Intermediate Oxazole Synthesis

Structural Determinant for Downstream Reduction: 2-Methoxy-4-Nitrophenyl Pattern Enables Specific Aniline Formation for VX-497 Coupling

In the VX-497 synthetic sequence, 5-(2-Methoxy-4-nitrophenyl)oxazole undergoes catalytic hydrogenation (H₂ over Pd/C) to yield the corresponding aniline derivative 3-methoxy-4-(5-oxazolyl)aniline, which is subsequently activated and coupled to form the final urea pharmacophore [1]. The presence of the 2-methoxy group is critical for this downstream transformation, as it influences the electron density of the phenyl ring and modulates the reduction selectivity of the nitro group without affecting the oxazole heterocycle [2]. Analogs such as 5-(2-chloro-4-nitrophenyl)oxazole, which substitute the methoxy with a chloro group, would yield a different aniline derivative (2-chloro-4-aminophenyl analog) that produces a structurally distinct final compound not matching the VX-497 scaffold [3].

Medicinal Chemistry Antiviral Drug Synthesis Nitroarene Reduction

Procurement-Grade Purity Benchmark: Commercial Availability at 98+% Purity with Batch-Specific QC Documentation

The compound is commercially available from multiple suppliers at a standard purity of 98+%, with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis provided upon request . This purity specification exceeds the minimum >95% purity threshold demonstrated in the literature synthesis and enables direct use in sensitive pharmaceutical intermediate applications without additional purification steps [1]. In contrast, lower-purity grades (e.g., 95–96%) from alternative suppliers introduce variability that may require in-house purification and quality verification, increasing total cost of ownership [2].

Quality Control Analytical Chemistry Procurement Specification

Validated Research and Industrial Application Scenarios for 5-(2-Methoxy-4-nitrophenyl)oxazole


Synthesis of VX-497 (Merimepodib) Hepatitis C Drug Candidate

This compound serves as a validated key intermediate in the convergent synthesis of VX-497, a selective IMPDH inhibitor that advanced to Phase II clinical trials for hepatitis C treatment [1]. The intermediate is reduced to the corresponding aniline and subsequently coupled to form the urea-based pharmacophore core. Procurement is justified for research groups engaged in antiviral drug development, IMPDH inhibitor medicinal chemistry programs, or process chemistry optimization studies referencing the VX-497 synthetic pathway [2].

Process Chemistry Development and Scale-Up Studies

The documented two-step synthesis from Fast Red B tetrafluoroborate (75% overall yield, >95% purity) provides a literature-validated benchmark for process development and optimization [3]. Procurement of this specific intermediate enables direct comparison against published yields and purity metrics, facilitating process intensification studies, alternative route development, or cost-of-goods analysis for pharmaceutical manufacturing scale-up [4].

Structure-Activity Relationship (SAR) Exploration of 5-Aryl Oxazole Derivatives

While primary literature lacks direct biological activity data for this nitro-substituted intermediate, the compound serves as a versatile precursor for generating diverse 5-(2-substituted-4-aminophenyl)oxazole analogs through nitro group reduction and subsequent functionalization [5]. The oxazole scaffold's established biological relevance across anticancer, anti-inflammatory, and antimicrobial applications, combined with SAR evidence indicating that phenyl, methoxy, and electron-withdrawing substitutions enhance therapeutic efficacy, positions this compound as a strategic building block for medicinal chemistry exploration [6].

Quality Control Reference Standard for Impurity Profiling

With commercial availability at 98+% purity and batch-specific analytical documentation (NMR, HPLC, GC), this compound can function as a reference standard for impurity profiling in synthetic workflows involving 5-aryl oxazole intermediates . Procurement of high-purity material with documented QC certificates supports analytical method development, process impurity identification, and regulatory compliance in pharmaceutical intermediate manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Methoxy-4-nitrophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.